4-(4-Isopropylphenyl)butan-2-ol
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Overview
Description
4-(4-Isopropylphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O It is a secondary alcohol with a phenyl group substituted at the para position by an isopropyl group and a butan-2-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Isopropylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-isopropylphenylmagnesium bromide reacts with butan-2-one to yield the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 4-(4-Isopropylphenyl)butan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylphenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 4-(4-Isopropylphenyl)butan-2-one.
Reduction: 4-(4-Isopropylphenyl)butane.
Substitution: 4-(4-Isopropylphenyl)butyl chloride.
Scientific Research Applications
4-(4-Isopropylphenyl)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can undergo oxidation to form a ketone, which can further participate in various biochemical pathways. The compound’s hydroxyl group can form hydrogen bonds with enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(4-Iodophenyl)butan-1-ol: Similar structure but with an iodine atom instead of an isopropyl group.
4-(4-Bromophenyl)butan-1-ol: Contains a bromine atom in place of the isopropyl group.
4-(4-Chlorophenyl)butan-1-ol: Features a chlorine atom instead of the isopropyl group.
Uniqueness
4-(4-Isopropylphenyl)butan-2-ol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of alkyl substitution on chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H20O |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O/c1-10(2)13-8-6-12(7-9-13)5-4-11(3)14/h6-11,14H,4-5H2,1-3H3 |
InChI Key |
LKKYKONZJIFZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(C)O |
Origin of Product |
United States |
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